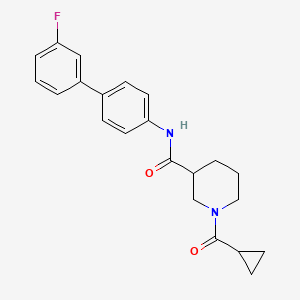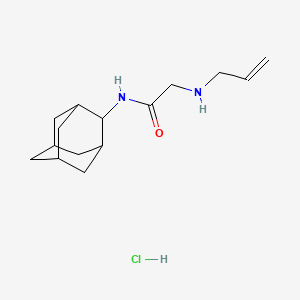
2-(benzylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
The compound “2-(benzylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone” is a complex organic molecule that contains several functional groups, including a benzylamino group, a thienyl group, and a quinazolinone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups mentioned above .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The thienyl group, for example, is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the benzylamino group might be involved in nucleophilic substitution reactions, while the thienyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives have been investigated for their antitumor properties. A study conducted by Al-Obaid et al. (2009) focused on the synthesis of 2-thieno-4(3H)-quinazolinone derivatives, demonstrating their significant antitumor potential through biological evaluation. These compounds exhibited promising activity against various cancer cells, with certain analogs showing GI(50) values indicative of potent antitumor activity. The research utilized molecular modeling and QSAR techniques to understand the pharmacophoric requirements for antitumor agents within this chemical class, suggesting these quinazolinone analogs as potential templates for developing more potent antitumor agents (Al-Obaid et al., 2009).
Antibacterial and Antifungal Properties
Azab et al. (2009) explored the synthesis of 4(3H)quinazolinone derivatives and their antibacterial activity. Their research demonstrates the chemical versatility and potential of quinazolinones in generating compounds with significant antibacterial properties. This study highlighted the potential of these derivatives as a basis for developing new antibacterial agents (Azab et al., 2009).
Antiviral Activity
The antiviral capabilities of quinazolinone derivatives were also investigated. Gao et al. (2007) synthesized various 4(3H)-quinazolinone derivatives and evaluated their antiviral activity. This research found that certain compounds within this series exhibited moderate to good antiviral properties, opening avenues for the development of novel antiviral agents based on the quinazolinone framework (Gao et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-17-10-14(18-7-4-8-24-18)9-16-15(17)12-21-19(22-16)20-11-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLWGBKNRDJGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B4066255.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4066266.png)

![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide](/img/structure/B4066278.png)
![diethyl 4-[(cyclohexylcarbonyl)amino]-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate](/img/structure/B4066286.png)
![1-ethyl-3-[(3-hydroxypropyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4066292.png)
![2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]nicotinamide](/img/structure/B4066302.png)
![N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide](/img/structure/B4066306.png)
![N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide](/img/structure/B4066322.png)
![N-{4-[({3-[(4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4066330.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4066346.png)

![8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4066360.png)